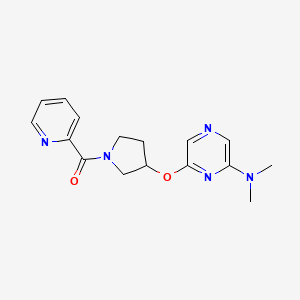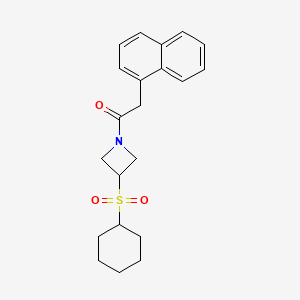
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound is commonly referred to as CHS-828 and belongs to the class of azetidine compounds. CHS-828 has been found to exhibit potent anti-tumor properties, making it a promising candidate for cancer treatment.
Scientific Research Applications
Synthesis and Biological Evaluation Compounds with structural similarities to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone have been synthesized and evaluated for their biological activities. For instance, the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives showcasing potent cytotoxic activities against various human cancer cell lines underline the potential of naphthalene derivatives in oncological research (P. Ravichandiran et al., 2019). Similarly, azetidinones derived from the dimer of Apremilast highlight the relevance of azetidinone scaffolds in designing compounds with significant biological and pharmacological potencies (Y. Jagannadham et al., 2019).
Organic Synthesis and Chemical Reactions The chemical reactivity and synthesis methodologies involving naphthalene and azetidinone units have been explored, showcasing the versatility of these functional groups in organic synthesis. Multi-component coupling reactions of N-acetyl-2-azetine demonstrate the complexity and potential of creating diverse molecular architectures from simple precursors (P. Stevenson et al., 2007). Moreover, the study on photocycloaddition reactions involving cyclohex-2-enones highlights the synthetic utility of incorporating naphthalene derivatives into complex cyclic structures (B. Witte et al., 2000).
Material Science and Luminescence Compounds containing naphthalene and sulfonyl groups have been evaluated for their properties in material science, such as the fluorescence enhancement observed in europium (III) complexes. This research points towards the potential application of these compounds in the development of luminescent materials (Wenxian Li et al., 2014).
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(13-17-9-6-8-16-7-4-5-12-20(16)17)22-14-19(15-22)26(24,25)18-10-2-1-3-11-18/h4-9,12,18-19H,1-3,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUIRKWGNOJWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
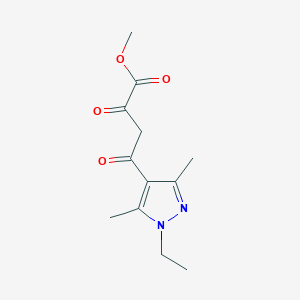
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
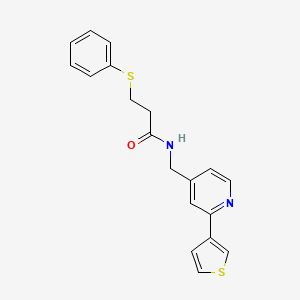
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)


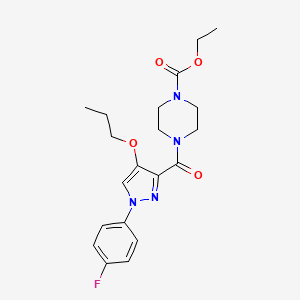

![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
